The Definitive Guide to the Structural Elucidation of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol
The Definitive Guide to the Structural Elucidation of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of the chiral azetidine derivative, (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol. Azetidine scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their three-dimensional structure is paramount for rational drug design and development. This document moves beyond a simple recitation of analytical techniques, offering a logical, field-proven workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each step is rationalized from the perspective of a senior application scientist, emphasizing not just the "how" but the critical "why" behind experimental choices. This guide is designed to be a self-validating system, where each piece of spectroscopic data corroborates the others, leading to an unambiguous structural assignment. All protocols and mechanistic interpretations are supported by authoritative references, ensuring scientific integrity.
Introduction: The Significance of Azetidine Scaffolds
Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry. Their strained ring system imparts unique conformational rigidity, which can be exploited to orient substituents in a well-defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. The specific stereochemistry of substituted azetidines is often crucial for their biological activity. Therefore, the unambiguous determination of both the constitution and the relative and absolute stereochemistry of novel azetidine-containing compounds is a critical step in the drug discovery pipeline.
This guide focuses on (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol, a chiral molecule featuring a bulky N-(diphenylmethyl) group, also known as a benzhydryl group, and two stereocenters on the azetidine ring. The elucidation of its structure presents a non-trivial challenge that requires a multi-pronged analytical approach.
The Elucidation Workflow: A Strategic Overview
The structural elucidation of a novel compound is akin to solving a puzzle. Each analytical technique provides a different set of clues, and a logical workflow ensures that these clues are gathered and interpreted in a way that builds a coherent picture. Our strategy for (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is based on a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and a suite of NMR experiments.
Caption: A logical workflow for structural elucidation.
Mass Spectrometry: Establishing the Molecular Blueprint
The first step in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose, providing a highly accurate mass measurement that allows for the unambiguous determination of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
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Analysis Mode: Positive ion mode is typically effective for nitrogen-containing compounds.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
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Data Analysis: Identify the protonated molecular ion [M+H]⁺ and use the instrument's software to calculate the elemental composition based on the accurate mass.
Expected Data and Interpretation
For (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol (Molecular Formula: C₁₇H₁₉NO), the expected monoisotopic mass is 253.1467 g/mol .[1]
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | 254.1545 | 254.1543 |
The observation of an ion with a mass-to-charge ratio that corresponds to the protonated molecule confirms the molecular weight. The high accuracy of the measurement allows for the confident assignment of the molecular formula C₁₇H₁₉NO.
Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The bulky diphenylmethyl group is prone to fragmentation.
Caption: Predicted major fragmentation pathways in MS.
The most prominent fragmentation would likely be the cleavage of the benzylic C-N bond, leading to the highly stable diphenylmethyl cation at m/z 167. The complementary fragment, the protonated 2-methylazetidin-3-ol, would appear at m/z 88.
Infrared Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Expected Data and Interpretation
The IR spectrum will provide confirmatory evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl group) |
| ~3060, 3030 | Medium | Aromatic C-H stretch |
| ~2970, 2850 | Medium | Aliphatic C-H stretch |
| ~1495, 1450 | Medium | Aromatic C=C stretch |
| ~1170 | Strong | C-O stretch (secondary alcohol) |
| ~740, 700 | Strong | Aromatic C-H bend (out-of-plane) |
The broad absorption around 3400 cm⁻¹ is a strong indicator of the hydroxyl group. The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Experiments:
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¹H NMR
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¹³C NMR
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Correlation SpectroscopY (COSY)
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Heteronuclear Single Quantum Coherence (HSQC)
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Heteronuclear Multiple Bond Correlation (HMBC)
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Nuclear Overhauser Effect SpectroscopY (NOESY)
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Predicted ¹H NMR Spectroscopic Data and Interpretation (400 MHz, CDCl₃)
Based on the structure and data from analogous compounds, the following ¹H NMR signals are predicted.[2]
| Chemical Shift (δ) ppm (Hypothetical) | Multiplicity | Integration | Assignment |
| 7.40 - 7.20 | m | 10H | Ar-H |
| 4.45 | s | 1H | N-CH(Ph)₂ |
| 4.10 | m | 1H | H-3 |
| 3.10 | m | 1H | H-2 |
| 2.95 | t | 1H | H-4a |
| 2.60 | dd | 1H | H-4b |
| 2.50 | br s | 1H | OH |
| 1.15 | d | 3H | CH₃ |
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Aromatic Protons (7.40 - 7.20 ppm): The ten protons of the two phenyl rings will appear as a complex multiplet in this region.
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Benzhydryl Methine (4.45 ppm): The single proton of the diphenylmethyl group (N-CH(Ph)₂) is expected to be a singlet due to the absence of adjacent protons.
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Azetidine Ring Protons (4.10 - 2.60 ppm): These protons will show complex splitting patterns due to geminal and vicinal coupling. H-3, being attached to the carbon bearing the hydroxyl group, will be deshielded. The diastereotopic protons at C-4 will appear as distinct signals.
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Methyl Protons (1.15 ppm): The methyl group at C-2 will appear as a doublet due to coupling with the H-2 proton.
Predicted ¹³C NMR Spectroscopic Data and Interpretation (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm (Hypothetical) | Assignment |
| ~142.0 | Ar-C (quaternary) |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~126.5 | Ar-CH |
| ~75.0 | N-CH(Ph)₂ |
| ~68.0 | C-3 |
| ~62.0 | C-2 |
| ~55.0 | C-4 |
| ~15.0 | CH₃ |
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Aromatic Carbons (~142.0 - 126.5 ppm): The signals for the twelve carbons of the two phenyl rings will appear in this region.
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Benzhydryl Methine Carbon (~75.0 ppm): The carbon of the N-CH(Ph)₂ group is significantly deshielded by the nitrogen and the two phenyl rings.
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Azetidine Ring Carbons (~68.0 - 55.0 ppm): The carbons of the azetidine ring will resonate in this region. C-3, attached to the electronegative oxygen atom, will be the most deshielded of the ring carbons.
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Methyl Carbon (~15.0 ppm): The methyl carbon will appear in the typical aliphatic region.
2D NMR for Connectivity Confirmation
2D NMR experiments are crucial for unambiguously connecting the protons and carbons.
Caption: Visualization of expected key 2D NMR correlations.
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COSY (Correlation SpectroscopY): This experiment reveals proton-proton coupling networks. We expect to see correlations between H-2 and the methyl protons, H-2 and H-3, and H-3 with both H-4 protons. This will confirm the connectivity within the azetidine ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include the one between the N-CH(Ph)₂ proton and carbons C-2 and C-4 of the azetidine ring, definitively establishing the point of attachment of the bulky substituent to the nitrogen atom.
Stereochemical Determination
With the connectivity established, the final piece of the puzzle is to determine the relative stereochemistry of the two stereocenters at C-2 and C-3. The designation "(2S)" in the topic name implies a known absolute configuration, but for the purpose of this guide, we will outline the methods to determine the relative stereochemistry.
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J-Coupling Constants: The magnitude of the vicinal coupling constant (³J) between H-2 and H-3 is dependent on the dihedral angle between them. For a trans relationship, as implied by the "(2S, 3R)" designation found in some databases for a related stereoisomer, a small coupling constant (typically 2-4 Hz) is expected in a four-membered ring. A cis relationship would result in a larger coupling constant (typically 5-8 Hz).
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NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment reveals through-space proximity of protons. For a trans configuration, no NOE would be expected between the H-2 proton and the H-3 proton. Conversely, a cis configuration would show a clear NOE cross-peak between these two protons.
Conclusion: A Validated Structure
By systematically applying the workflow outlined in this guide, a complete and unambiguous structural elucidation of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol can be achieved. The molecular formula is established by HRMS, the functional groups are identified by IR, and the precise atomic connectivity and stereochemistry are determined through a comprehensive suite of 1D and 2D NMR experiments. Each piece of data serves to validate the others, providing a high degree of confidence in the final structural assignment. This rigorous approach is essential for advancing the study of azetidine-containing molecules in the context of drug discovery and development.
References
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- Anderson, R. J., & Edwards, R. L. (1961). N-substituted azetidines and other aspects of azetidine chemistry. Journal of the Chemical Society (Resumed), 2133.
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O'Rielly, S., & Li, G. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(58), 11593–11596. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 25(23), 5729. Retrieved from [Link]
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Zhang, Y., & Ready, J. M. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(36), 8352–8355. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10015138, (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. Retrieved from [Link]
